molecular formula C9H12N4OS2 B7049002 N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(ethylamino)-1,3-thiazole-4-carboxamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(ethylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B7049002
M. Wt: 256.4 g/mol
InChI Key: XLLJXZSXEUQWGY-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(ethylamino)-1,3-thiazole-4-carboxamide is a complex organic compound belonging to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(ethylamino)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, the use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is increasingly being adopted in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(ethylamino)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions typically occur under acidic or neutral conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced thiazole derivatives, and various substituted thiazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole core makes it a versatile intermediate in the construction of pharmaceuticals, agrochemicals, and other functional materials.

Biology: In biological research, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(ethylamino)-1,3-thiazole-4-carboxamide is studied for its potential biological activities. It has shown promise as an antimicrobial, antifungal, and anticancer agent in preliminary studies.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(ethylamino)-1,3-thiazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • Thiazole derivatives: Other thiazole derivatives, such as 2-aminothiazole and 4-methylthiazole, share structural similarities with N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(ethylamino)-1,3-thiazole-4-carboxamide.

  • Thiazolidinediones: These compounds, used in the treatment of diabetes, also contain thiazole rings and exhibit similar biological activities.

Uniqueness: this compound stands out due to its specific substitution pattern and the presence of the ethylamino group, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(ethylamino)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4OS2/c1-2-10-8-12-6(5-16-8)7(14)13-9-11-3-4-15-9/h5H,2-4H2,1H3,(H,10,12)(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLJXZSXEUQWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CS1)C(=O)NC2=NCCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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